5-Hydroxyisoindolin-1-one
Overview
Description
5-Hydroxyisoindolin-1-one is an organic compound with the CAS number 252061-66-8 . It usually exists in the form of a solid .
Synthesis Analysis
A variety of 3-hydroxyisoindolin-1-ones have been synthesized through selective addition of organometallic reagents (for example RMgX, RLi or R2Zn) as well as reduction of phthalimides . A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .Molecular Structure Analysis
The linear formula of this compound is C8H7NO2 . The molecular weight is 149.15 .Chemical Reactions Analysis
The secondary benzamides and aldehydes have been exploited as the starting materials to generate the hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts . Furthermore, the treatment of 2-alkynylbenzoic acids with primary amines has given rise to the formation of the hydroxyisoindolinones .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is soluble in some organic solvents, such as ethanol, chloroform, and dichloromethane, but insoluble in water .Scientific Research Applications
Serotonergic Receptor Research
5-Hydroxyisoindolin-1-one has been studied for its involvement in the serotonergic system, particularly its interaction with 5-HT(1A) receptors. The receptors are implicated in anxiety and depression, making them targets for drug development. One study used positron emission tomography (PET) to assess the receptor occupancy by a novel 5-HT(1A) antagonist, demonstrating that high occupancy can be achieved at doses with minimal acute side effects, which could be beneficial for treating mood disorders (Rabiner et al., 2002).
Vasodilation and Vascular Research
Research has also explored the role of 5-HT3 receptors in vasodilation responses, with one study investigating the response in the human forearm. The study concluded that the biphasic vasodilation induced by serotonin was mediated by 5-HT3 receptor activation, indicating a possible role in modulating vascular responses and blood flow (Blauw et al., 1988).
Neurotransmission and Neurological Disorders
Several studies have focused on the role of serotonergic systems in neurotransmission and neurological disorders. For instance, the involvement of 5-HT receptors in tonic-clonic seizure-induced antinociception and their modulation by the dorsal raphe nucleus were examined, shedding light on the complex interactions of serotonin-mediated mechanisms in neurological phenomena (Freitas et al., 2009).
Mechanism of Action
Target of Action
5-Hydroxyisoindolin-1-one is a heterocyclic compound that is present in numerous natural products and pharmaceutical molecules
Mode of Action
It is known that isoindolin-1-ones are versatile precursors in the synthesis of various compounds . They can act as synthetic equivalents of reactive N-acyliminium ion (NAI) intermediates , which suggests they may interact with their targets through nucleophilic addition reactions .
Biochemical Pathways
Isoindolin-1-ones are known to be involved in a variety of biological activities . They are present in numerous natural products and pharmaceutical molecules, suggesting they may affect a broad spectrum of biochemical pathways .
Pharmacokinetics
One study on isoindolin-1-ones as potential cdk7 inhibitors did conduct comprehensive pharmacokinetic studies . The results indicated that isoindolin-1-one moieties exhibited superior qualities to known CDK7 inhibitors .
Result of Action
Isoindolin-1-ones are known to have a broad spectrum of biological activities . They are present in numerous natural products and pharmaceutical molecules, suggesting they may have diverse molecular and cellular effects .
Action Environment
It is known that the synthesis of isoindolin-1-ones can be performed under ultrasonic irradiation . This suggests that certain environmental conditions, such as ultrasonic waves, may influence the synthesis and potentially the action of this compound .
Biochemical Analysis
Biochemical Properties
5-Hydroxyisoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), an enzyme crucial for cell cycle regulation . The interaction between this compound and CDK7 involves conventional hydrogen bonding with active amino acid residues, which stabilizes the enzyme-inhibitor complex . Additionally, this compound has shown binding affinity to other proteins involved in cancer cell proliferation, making it a promising candidate for anti-cancer drug development .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation by interfering with the CDK7-mediated phosphorylation of RNA polymerase II, a key step in transcription initiation . This inhibition leads to reduced gene expression and subsequent cell cycle arrest. Moreover, this compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and biosynthetic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It binds to the active site of CDK7, forming a stable enzyme-inhibitor complex through hydrogen bonding and hydrophobic interactions . This binding inhibits the kinase activity of CDK7, preventing the phosphorylation of RNA polymerase II and other substrates involved in cell cycle progression . Additionally, this compound may modulate gene expression by affecting transcription factors and chromatin remodeling proteins, leading to changes in the expression of genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its biochemical activity for extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In vivo studies are needed to assess the long-term effects and potential toxicity of this compound in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses have been shown to inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity . High doses of this compound may lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with optimal therapeutic effects achieved at specific dosage ranges .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that may retain or lose the biological activity of the parent compound . The involvement of specific enzymes, such as cytochrome P450s, in the metabolism of this compound has been reported . Additionally, the compound may affect metabolic flux and alter the levels of key metabolites, impacting cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues depends on factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been found to localize in the nucleus, where it interacts with nuclear proteins involved in transcription regulation . Additionally, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes . The subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its therapeutic potential .
Properties
IUPAC Name |
5-hydroxy-2,3-dihydroisoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-1-2-7-5(3-6)4-9-8(7)11/h1-3,10H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNNRNIJRFYGFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626706 | |
Record name | 5-Hydroxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252061-66-8 | |
Record name | 5-Hydroxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-2,3-dihydro-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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